molecular formula C12H17ClFN B1448738 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride CAS No. 1803600-38-5

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

Cat. No.: B1448738
CAS No.: 1803600-38-5
M. Wt: 229.72 g/mol
InChI Key: BBFQBTBHDPCNPB-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom attached to the pyrrolidine ring and a 3,5-dimethylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with a fluorinated pyrrolidine precursor. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The fluorine atom or other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic uses and pharmacological properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and reactivity with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenyl)-3-chloropyrrolidine hydrochloride
  • 3-(3,5-Dimethylphenyl)-3-bromopyrrolidine hydrochloride
  • 3-(3,5-Dimethylphenyl)-3-iodopyrrolidine hydrochloride

Uniqueness

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-3-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12;/h5-7,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFQBTBHDPCNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 2
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 3
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 4
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 5
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 6
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

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